![molecular formula C11H16N2O2 B6352564 Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate CAS No. 33611-49-3](/img/structure/B6352564.png)

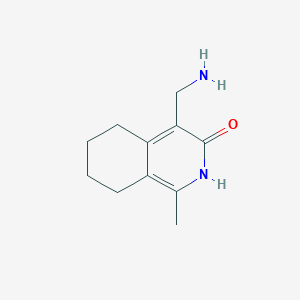

Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Therapeutic Agent for Leukemia

Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate: has been identified as a structural analog of Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The compound’s ability to bind to kinase domains suggests potential applications in designing new leukemia treatments.

Hydrogen Bonding Studies

The compound’s structure facilitates the formation of hydrogen bonds, which is essential for understanding molecular interactions . Research into the hydrogen bonding capabilities of this compound can provide insights into the design of better pharmaceuticals by improving drug-receptor interactions.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity . These activities include inhibition of receptor tyrosine kinase, which is a common target in cancer therapy, particularly for lung cancer treatment.

Controlled Radical Polymerization

This compound serves as a switchable RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which is crucial for controlled radical polymerization . The neutral form is suitable for polymerizing vinyl esters and amides, while the protonated form is used for styrenes, acrylates, and methacrylates.

Fungicidal Applications

Derivatives of methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate have been used to design and synthesize compounds with excellent fungicidal activity . These new compounds, inspired by bioisosterism principles, have shown promising results in combating fungal infections.

Antibacterial and Antifungal Activity

The compound and its derivatives have been evaluated for their antibacterial and antifungal activities . These activities are particularly effective against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and various fungal species.

properties

IUPAC Name |

methyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(11(14)15-2)6-13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYMYKYXZMLNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CN=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-3-((pyridin-3-ylmethyl)amino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)